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Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

Cat. No.: B133686 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-1-adamantanol

Introduction
3,5-Dimethyl-1-adamantanol, a derivative of the rigid, tricyclic hydrocarbon adamantane, is a

molecule of significant interest in medicinal chemistry and materials science.[1] Its cage-like

structure provides a unique and robust scaffold for the design of new therapeutic agents and

advanced polymers. The precise characterization of this compound is paramount for its

application, and spectroscopic techniques provide the necessary tools for unambiguous

structural elucidation and purity assessment. This guide offers a comprehensive analysis of the

mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic

data of 3,5-Dimethyl-1-adamantanol, providing researchers, scientists, and drug development

professionals with a detailed understanding of its spectral features.

The molecular structure of 3,5-Dimethyl-1-adamantanol, with its specific substitution pattern,

gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is

crucial for quality control in synthesis and for studying the molecule's interactions in various

chemical and biological systems.

Caption: Molecular Structure of 3,5-Dimethyl-1-adamantanol.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique for determining the molecular weight of a

compound and elucidating its structure through fragmentation analysis. For 3,5-Dimethyl-1-
adamantanol, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is

a common method.

Experimental Protocol: GC-MS
Sample Preparation: A dilute solution of 3,5-Dimethyl-1-adamantanol is prepared in a

volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary

column (e.g., a nonpolar polydimethylsiloxane phase). The oven temperature is programmed

to ramp from a low initial temperature to a final temperature to ensure separation from any

impurities.

Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of a mass

spectrometer. Electron ionization is typically performed at 70 eV. The mass analyzer (e.g., a

quadrupole) scans a mass-to-charge (m/z) range to detect the parent ion and its fragments.

Mass Spectral Data
The mass spectrum of 3,5-Dimethyl-1-adamantanol is characterized by a molecular ion peak

and several key fragment ions.

m/z Relative Intensity Proposed Fragment

180 Moderate [M]⁺ (Molecular Ion)

162 Low [M-H₂O]⁺

123 High [M-C₄H₉]⁺ or [C₉H₁₅]⁺

109 Very High [C₈H₁₃]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]

Interpretation of the Mass Spectrum
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The electron ionization mass spectrum of 3,5-Dimethyl-1-adamantanol is expected to show a

molecular ion peak at m/z 180, corresponding to its molecular weight (C₁₂H₂₀O). The

fragmentation pattern is characteristic of adamantane derivatives and alcohols.

The loss of a water molecule from the molecular ion is a common fragmentation for alcohols,

which would result in a peak at m/z 162. The most abundant fragment ions are often the result

of the cleavage of the adamantane cage. The base peak is frequently observed at m/z 109,

which can be attributed to a stable C₈H₁₃⁺ carbocation. Another significant peak at m/z 123

corresponds to the loss of a butyl radical, a common fragmentation pathway for substituted

adamantanes.

[C12H20O]⁺˙
m/z = 180

[C12H18]⁺˙
m/z = 162- H₂O

[C9H15]⁺
m/z = 123

- C₄H₉˙

[C8H13]⁺
m/z = 109

- CH₂

Click to download full resolution via product page

Caption: Proposed Mass Fragmentation Pathway for 3,5-Dimethyl-1-adamantanol.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the

solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum is first collected and automatically subtracted from the sample

spectrum.

Characteristic IR Absorption Bands
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While a specific spectrum for 3,5-Dimethyl-1-adamantanol is not readily available in public

databases, the expected characteristic absorption bands can be predicted based on its

functional groups and the adamantane core.

Wavenumber (cm⁻¹) Intensity Vibration

~3400 (broad) Strong O-H stretch (alcohol)

2950-2850 Strong C-H stretch (alkane)

~1450 Medium C-H bend (methylene)

~1365 Medium C-H bend (methyl)

1100-1000 Strong C-O stretch (tertiary alcohol)

900-700 Medium-Strong
"Fingerprint" region

(adamantane cage vibrations)

Interpretation of the IR Spectrum
The IR spectrum of 3,5-Dimethyl-1-adamantanol is expected to be dominated by a strong,

broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibration

of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Strong

absorptions in the 2950-2850 cm⁻¹ region are attributed to the C-H stretching vibrations of the

methyl and adamantane cage methylene and methine groups.

The fingerprint region, below 1500 cm⁻¹, will contain a series of complex absorptions

corresponding to various C-H bending and C-C stretching vibrations of the adamantane

skeleton. A strong band in the 1100-1000 cm⁻¹ range is indicative of the C-O stretching

vibration of the tertiary alcohol. The adamantane cage itself has characteristic vibrations that

contribute to the complexity of the fingerprint region.[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and

connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR
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Sample Preparation: Approximately 5-10 mg of 3,5-Dimethyl-1-adamantanol is dissolved in

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm).

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Standard acquisition parameters are used, and the data is processed

with Fourier transformation, phasing, and baseline correction.

Predicted ¹H NMR Spectral Data
The exact chemical shifts for 3,5-Dimethyl-1-adamantanol are not publicly available. The

following are predicted values based on the known spectra of adamantane derivatives.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.80 Singlet 1H -OH

~1.60 Multiplet ~6H Adamantane CH

~1.40 Multiplet ~6H Adamantane CH₂

~0.90 Singlet 6H -CH₃

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3,5-Dimethyl-1-adamantanol is expected to be relatively simple due

to the molecule's symmetry. The two methyl groups at the 3 and 5 positions are chemically

equivalent and should appear as a sharp singlet integrating to six protons at approximately

0.90 ppm.

The protons of the adamantane cage will give rise to a series of overlapping multiplets in the

upfield region, typically between 1.40 and 1.60 ppm. The exact chemical shifts and coupling

patterns can be complex due to the rigid nature of the adamantane skeleton. The hydroxyl

proton will appear as a singlet around 1.80 ppm, although its chemical shift can vary with

concentration and temperature, and it may be broadened due to exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
Sample Preparation: The same sample prepared for ¹H NMR can be used.

Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically

with proton decoupling to simplify the spectrum to a series of singlets. A larger number of

scans is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data
Based on the known substituent effects on the adamantane cage, the following chemical shifts

are predicted for 3,5-Dimethyl-1-adamantanol.

Chemical Shift (δ, ppm) Assignment

~70.0 C1 (-C-OH)

~50.0 C2, C8, C9

~45.0 C4, C6, C10

~35.0 C3, C5

~30.0 C7

~25.0 -CH₃

Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 3,5-Dimethyl-1-adamantanol is expected to show

six distinct signals due to the molecule's symmetry. The carbon atom bearing the hydroxyl

group (C1) will be the most downfield, appearing around 70.0 ppm due to the deshielding effect

of the oxygen atom.

The two equivalent carbons bearing the methyl groups (C3 and C5) are expected around 35.0

ppm. The two methyl carbons themselves should appear as a single peak at approximately

25.0 ppm. The remaining methylene and methine carbons of the adamantane cage will

resonate at distinct chemical shifts, with their exact positions influenced by their proximity to the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b133686?utm_src=pdf-body
https://www.benchchem.com/product/b133686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substituents. The quaternary carbon attached to the hydroxyl group will likely have a lower

intensity due to its longer relaxation time.

Conclusion
The spectroscopic data of 3,5-Dimethyl-1-adamantanol provides a detailed and unambiguous

characterization of its molecular structure. Mass spectrometry confirms the molecular weight

and reveals a fragmentation pattern characteristic of adamantane derivatives. Infrared

spectroscopy identifies the key functional groups, namely the hydroxyl and alkyl moieties. ¹H

and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments,

confirming the symmetry and substitution pattern of the molecule. This comprehensive

spectroscopic analysis is an indispensable tool for any researcher working with this important

adamantane derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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